molecular formula C8H9N B8659457 Ethenamine, 2-phenyl- CAS No. 5694-20-2

Ethenamine, 2-phenyl-

Cat. No.: B8659457
CAS No.: 5694-20-2
M. Wt: 119.16 g/mol
InChI Key: UWRZIZXBOLBCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenamine (C₂H₅N) is a primary amine with the structure CH₂=CHNH₂, characterized by a vinyl group adjacent to the amine. The compound "Ethenamine, 2-phenyl-" refers to a derivative where a phenyl group is substituted at the second carbon of the ethenamine backbone.

Scientific Research Applications

Antidepressant Activity

Ethenamine, 2-phenyl- and its derivatives have been investigated for their potential antidepressant properties. A study examined a series of derivatives that inhibited norepinephrine and serotonin uptake, indicating possible antidepressant activity. Notably, certain compounds with halogen or methoxy substitutions showed promising results in rodent models, suggesting rapid onset of antidepressant effects .

Anticancer Properties

Research has indicated that derivatives of ethenamine, 2-phenyl- exhibit anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology. The mechanisms behind this activity are still under investigation but may involve the modulation of cellular signaling pathways associated with cell survival and proliferation.

Antiviral Activity

Some studies suggest that ethenamine-related compounds may possess antiviral properties. Research indicates that these compounds could inhibit viral replication or enhance host immune responses against viral pathogens. However, further studies are necessary to fully elucidate the mechanisms and efficacy of these compounds in antiviral applications.

Synthesis of Phenyl Ethylamine Derivatives

The synthesis of ethenamine, 2-phenyl- and its derivatives has been optimized to enhance yield and safety. Recent advancements in synthetic methodologies have focused on using safer reagents and conditions to produce these compounds efficiently. For example, an improved process for synthesizing hydroxy(cycloalkane)phenyl ethyl amine compounds has been developed, yielding higher purity products while minimizing hazardous byproducts .

Case Studies on Ethenamine Applications

Several case studies have documented the applications of ethenamine, 2-phenyl- in various research contexts. For instance, investigations into the compound's interaction with neurotransmitter systems have provided insights into its potential roles as a neuropharmacological agent. Additionally, studies involving the compound's reactivity with nitrous acid have explored its chemical behavior under different conditions, contributing to a deeper understanding of its properties .

Summary Table of Applications

Application AreaDescriptionReferences
Antidepressant ActivityInhibition of norepinephrine and serotonin uptake; potential rapid effects
Anticancer PropertiesInduction of apoptosis in cancer cells; ongoing research on mechanisms
Antiviral ActivityPotential inhibition of viral replication; requires further investigation
Chemical SynthesisOptimized methods for safer and more efficient production

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenylethenamine, and how do reaction conditions influence product purity?

  • Methodological Answer : A common approach involves palladium-catalyzed reductive cyclization of nitroarenes, as demonstrated in the synthesis of (E)-N,N-dimethyl-2-(2-nitrophenyl)ethenamine (3aj) using formic acid derivatives as CO surrogates . Key variables include catalyst loading (e.g., 5 mol% Pd/C), temperature (80–120°C), and solvent polarity (e.g., DMF vs. THF). Impurities like unreacted nitro precursors or over-reduced byproducts (e.g., secondary amines) can arise if hydrogenation is incomplete. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating >95% pure product .

Q. How can researchers confirm the structural identity of 2-phenylethenamine derivatives?

  • Methodological Answer : Use a combination of spectral and computational tools:

  • NMR : 1^1H NMR should show vinyl proton signals at δ 5.2–6.1 ppm (doublets for trans-configuration) and aromatic protons at δ 7.2–7.8 ppm. 13^13C NMR confirms sp2^2 carbons at ~120–140 ppm .
  • X-ray crystallography : Resolve bond angles (e.g., C-N-C ~120°) and planarity of the ethenamine backbone .
  • InChIKey validation : Cross-reference with databases like NIST (e.g., AELCINSCMGFISI-BDAKNGLRSA-N for trans-2-phenylcyclopropylamine derivatives) .

Q. What safety protocols are essential when handling 2-phenylethenamine derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact with amines, which can cause irritation .
  • Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., nitroso byproducts) .
  • Waste disposal : Segregate amine-containing waste in acid-resistant containers for neutralization (e.g., HCl treatment) before incineration .

Advanced Research Questions

Q. How does the cyclopropane ring in trans-2-phenylcyclopropylamine influence reactivity, and what mechanistic insights exist?

  • Methodological Answer : The strained cyclopropane ring (C-C-C angle ~60°) increases electrophilicity at the adjacent amine group, facilitating nucleophilic additions. For example, trans-2-phenylcyclopropylamine undergoes ring-opening reactions with thiols via radical intermediates under UV light, as shown by ESR spectroscopy . DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .

Q. How can researchers resolve contradictions in spectral data for 2-phenylethenamine derivatives?

  • Methodological Answer : Discrepancies between experimental and theoretical 1^1H NMR shifts often arise from solvent effects or conformational flexibility. For example:

  • Solvent correction : Apply the Marenich equation to adjust calculated shifts for DMSO vs. CDCl3_3 .
  • Dynamic NMR : Use variable-temperature studies to detect rotameric equilibria (e.g., hindered rotation around the C-N bond) .
  • Cross-validation : Compare IR carbonyl stretches (~1650 cm1^{-1} for conjugated enamines) with mass spectrometry (e.g., [M+H]+ peaks at m/z 134 for C9_9H11_{11}N) .

Q. What computational methods are optimal for predicting the stability of 2-phenylethenamine derivatives?

  • Methodological Answer :

  • Thermodynamic stability : Calculate Gibbs free energy (ΔG) using Gaussian at the MP2/cc-pVTZ level to compare isomer stability (e.g., trans vs. cis cyclopropane derivatives) .
  • Degradation pathways : Simulate acid-catalyzed hydrolysis with transition state modeling (NEB method) to identify intermediates .
  • Solubility prediction : Use COSMO-RS to estimate logP values and optimize solvent systems for crystallization .

Q. Data Presentation and Analysis Guidelines

Q. How should researchers present contradictory data in publications?

  • Methodological Answer :

  • Tabulate discrepancies : Create a table comparing experimental vs. theoretical values (e.g., NMR shifts, reaction yields) with footnotes explaining outliers .
  • Statistical analysis : Apply Student’s t-test (p < 0.05) to determine if differences are significant .
  • Visual aids : Use heatmaps to highlight regions of spectral misalignment or Arrhenius plots to illustrate temperature-dependent reactivity .

Q. Ethical and Regulatory Considerations

Q. What regulatory frameworks govern the use of 2-phenylethenamine derivatives in academic research?

  • Methodological Answer :

  • EPA compliance : For derivatives with LD50_{50} < 500 mg/kg (oral, rats), submit Toxicity Characteristic Leaching Procedure (TCLP) reports .
  • REACH : Register substances produced in volumes >1 ton/year with ECHA, including ecotoxicity data (e.g., Daphnia magna LC50_{50}) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethenamine, 2-phenyl- with structurally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
Ethenamine, 2-phenyl- C₈H₉N 119.16 (hypothetical) Phenyl group on ethenamine Hypothetical: Conjugated π-system for enhanced electronic properties
2-Phenethylamine C₈H₁₁N 121.18 Phenethyl group (C₆H₅-CH₂CH₂-) Widely studied in medicinal chemistry; precursor to neurotransmitters and bioactive molecules
N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine C₉H₁₁N₃O₂ 193.21 Nitropyridinyl, dimethylamino Intermediate in synthesizing nitropyridine derivatives; used in coordination chemistry
2-(4-Methoxyphenyl)-N-methylethanamine C₁₀H₁₅NO 165.23 Methoxyphenyl, methylamino Explored as a pharmaceutical intermediate; modified phenethylamine analog

Key Observations :

  • 2-Phenethylamine (phenethylamine) is a saturated analog with a flexible ethyl chain, enabling diverse receptor interactions in medicinal chemistry .
  • Methoxy-substituted amines demonstrate altered solubility and bioavailability due to polar substituents .

Reactivity and Stability

  • Ethenamine, 2-phenyl- : Hypothesized to undergo electrophilic addition at the double bond and nucleophilic reactions at the amine. The phenyl group may stabilize intermediates via resonance .
  • Phenethylamine : Lacks a double bond, reducing reactivity but increasing metabolic stability in biological systems .

Preparation Methods

Reduction of Phenylacetamide Using Borohydride Reagents

Zinc Borohydride-Mediated Reduction

A patent by CN103641725A outlines a method using zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) and toluene . Key steps include:

  • Reaction Conditions : Phenylacetamide (10.8 g) and toluene (70 mL) are heated to 93°C for 4 hours in a 5% Zn(BH₄)₂/THF solution.

  • Workup : The mixture is cooled, acidified with 10% HCl, and extracted with chloroform. Alkalinization with 20% NaOH (pH 11–12) followed by chloroform extraction and drying yields 2-phenylethanamine with 80% efficiency .

Advantages :

  • Zinc borohydride minimizes side reactions compared to LiAlH₄ or NaBH₄ .

  • Cost-effective due to lower reagent consumption and milder conditions .

Limitations :

  • Requires precise temperature control (90–96°C) to avoid byproducts .

Comparative Analysis of Reducing Agents

Traditional reductants like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) face drawbacks:

  • LiAlH₄ : Rapid reaction but expensive and prone to side reactions (e.g., over-reduction) .

  • NaBH₄ : Mild but ineffective for amide reduction without activators .

  • Iron Powder : Low yield (<50%) due to incomplete reactions .

Nitrile Reduction Pathway

Synthesis via Phenylacetonitrile

A three-step route from methylbenzene (toluene) involves:

  • Chlorination : UV-induced free radical substitution of toluene with Cl₂ yields benzyl chloride .

  • Cyanide Substitution : Reaction with KCN in ethanol/water under reflux forms phenylacetonitrile (C₆H₅CH₂CN) .

  • Reduction : LiAlH₄ in ethoxyethane reduces the nitrile to 2-phenylethanamine, achieving ~70% yield .

Critical Considerations :

  • NaBH₄ cannot reduce nitriles, necessitating LiAlH₄ or catalytic hydrogenation .

  • Catalytic hydrogenation (H₂/Pt or Pd) offers a safer alternative to LiAlH₄ but requires high-pressure equipment .

Halide Substitution and Amidation Strategies

Phase-Transfer Catalyzed Alkylation

CN101538223A discloses a method using N-(2-phenyl)ethyl-2-chloroacetamide and aminoacetaldehyde dimethyl acetal :

  • Reaction Setup : Chloroacetamide reacts with 1.2 equivalents of aminoacetaldehyde dimethyl acetal in toluene/water with K₂CO₃ as a base and a phase-transfer catalyst .

  • Outcome : The process achieves 85% yield by absorbing HCl, shifting equilibrium toward product formation .

Optimization Insights :

  • Base selection (e.g., K₂CO₃ vs. NaOH) impacts reaction kinetics and byproduct formation .

  • Solvent systems (toluene/water) enhance miscibility and reduce hydrolysis .

Nitration and Hydrolysis Routes

Synthesis of p-Nitrophenylethylamine Hydrochloride

CN107759477A describes a multi-step synthesis involving nitration :

  • Acylation : β-Phenylethylamine reacts with propionyl chloride in chloroform at 80°C .

  • Nitration : Nitric acid (65%) in H₂SO₄ introduces a nitro group at the para position .

  • Hydrolysis and Salt Formation : Methanol/HCl hydrolysis yields p-nitrophenylethylamine hydrochloride (99.2% purity) .

Industrial Relevance :

  • Demonstrates scalability (200 kg batches) with 82.4% yield in the final step .

  • Highlights the role of solvent choice (methanol vs. ethanol) in crystallization efficiency .

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Conditions Across Key Methods

MethodReagents/ConditionsYield (%)Key AdvantagesLimitations
Zn(BH₄)₂ Reduction Zn(BH₄)₂, THF, 93°C80Cost-effective, minimal byproductsTemperature-sensitive
LiAlH₄ Reduction LiAlH₄, ethoxyethane70High reactivityExpensive, hazardous
Phase-Transfer K₂CO₃, toluene/water85High yield, scalableRequires careful pH control
Catalytic Hydrogenation H₂, Pt/Pd75Safe, continuous processingHigh-pressure equipment needed

Industrial-Scale Production Challenges

Solvent and Catalyst Recovery

  • Chloroform and toluene require recycling to meet environmental regulations .

  • Noble metal catalysts (Pt/Pd) necessitate efficient recovery systems to reduce costs .

Purity and Stability Considerations

  • 2-Phenylethanamine hydrochloride salts are hygroscopic, demanding anhydrous storage .

  • Residual solvents in final products must comply with ICH guidelines (<500 ppm) .

Properties

CAS No.

5694-20-2

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

2-phenylethenamine

InChI

InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2

InChI Key

UWRZIZXBOLBCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous monomethylamine (about 1-1.5 eq.) was introduced below the surface of a stirred solution of benzaldehyde (1062 g, 10.0 mol) in toluene (2000 ml) cooled to 0° C. The rate of addition of monomethylamine was adjusted so as to maintain the reaction temperature between 25°-30° C.; after 45 minutes the addition of monomethylamine was terminated. The organic phase was separated and concentrated in vacuo. Distillation of the residual oil afforded N-benzylidenemethylamine (1047 g, 8.79 mol) in 88% yield. The product had a boiling point of 79° C. at 20 mm. [This N-benzylidinemethylamine starting material is reported by R. B. Moffett et al, Org. Syn. Coll. Vol. IV, 605-608 (1963)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.